Disodium 4-[2-[(1-oxoundec-10-enyl)amino]ethyl] 2-sulphonatosuccinate
Description
Chemical Classification and Nomenclature
Disodium 4-[2-[(1-oxoundec-10-enyl)amino]ethyl] 2-sulphonatosuccinate belongs to the broader class of sodium sulfosuccinate esters, which are organic compounds characterized by the general formula sodium sulfosuccinate derivatives where various alkyl or functionalized groups replace hydrogen atoms in the basic sulfosuccinate structure. The compound is classified as an anionic surfactant due to its negatively charged sulfonate and carboxylate groups in aqueous solution. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is systematically named as disodium 4-oxo-3-sulfonato-4-[2-(undec-10-enoylamino)ethoxy]butanoate.
The molecular formula of this compound is C₁₇H₂₇NNa₂O₈S, with a molecular weight of 451.4 grams per mole. The structure incorporates several key functional components: a sulfosuccinate backbone providing the primary surfactant properties, an undecylenic acid derivative contributing to the hydrophobic character, and a monoethanolamine linkage facilitating the connection between these components. The Chemical Abstracts Service has assigned multiple registry numbers to this compound, including 26650-05-5, 37311-67-4, 40839-40-5, and 65277-52-3, reflecting various stereochemical and synthetic pathway variations.
Table 1: Chemical Identity and Classification Data
The compound exhibits amphiphilic characteristics due to its dual hydrophilic-hydrophobic nature, with the sulfonate and carboxylate groups providing water solubility while the undecylenic chain contributes lipophilic properties. This molecular architecture positions it within the specialized category of amino acid-derived surfactants, specifically those incorporating fatty acid amide functionalities.
Historical Development of Sulfosuccinates
The development of sulfosuccinate surfactants traces back to the mid-20th century when researchers began exploring alternatives to traditional soap-based cleaning agents. The foundational chemistry underlying sulfosuccinate synthesis involves the reaction of maleic anhydride with various organic compounds, followed by sulfonation processes. This synthetic approach was first established for simpler sulfosuccinate structures before being adapted for more complex derivatives like the undecylenamido variant.
The synthesis methodology for sulfosuccinate monoesters, including the undecylenamido derivative, follows a well-established two-step process. In the initial step, the hydroxyl-bearing substrate is reacted with maleic anhydride at temperatures between 60-70 degrees Celsius, creating an intermediate monoester through ring-opening esterification. The second step involves sulfonation using aqueous sodium sulfite solutions at concentrations of approximately 20 percent, conducted at temperatures ranging from 70-90 degrees Celsius. This reaction sequence typically requires 30 minutes to one hour for completion, with analytical monitoring to ensure proper conversion.
Research into specialized sulfosuccinate derivatives gained momentum during the 1980s and 1990s as industries sought surfactants with enhanced performance characteristics and improved environmental profiles. The undecylenamido monoethanolamide sulfosuccinate emerged from this research as scientists recognized the potential benefits of incorporating unsaturated fatty acid derivatives into surfactant structures. The undecylenic acid component, derived from castor oil, provided both renewable sourcing advantages and unique chemical reactivity due to its terminal double bond.
Commercial development of this specific compound has been driven by its exceptional mildness compared to traditional surfactants, making it particularly suitable for sensitive applications such as baby care products and dermatological formulations. The compound has found extensive use in cleansing applications where gentle action is required, including specialized shampoo formulations and sensitive skin care products.
Industrial and Research Significance
The industrial significance of this compound extends across multiple sectors, with particular prominence in personal care, cosmetics, and specialized cleaning applications. Market analysis indicates that the global sulfosuccinate market was valued at over 284 million United States dollars in 2015, with projected annual growth rates of 6 percent through 2024. This growth is primarily attributed to increasing demand for mild surfactants in personal care formulations and the expanding global skincare industry.
In cosmetic applications, this compound serves multiple functions including cleansing, surfactant activity, foam enhancement, and hydrotropic properties. The cleansing function enables effective removal of dirt, oil, and impurities from skin and hair surfaces without causing excessive irritation. As a surfactant, it reduces surface tension between different phases, facilitating the formation of stable emulsions and improving product performance. The foam-boosting capability enhances the sensory experience of products by increasing foam volume, structure, and durability. Additionally, its hydrotropic properties improve the solubility of other ingredients in aqueous formulations.
Table 2: Industrial Applications and Functions
Research significance of this compound lies in its unique molecular structure that combines multiple functional elements, providing researchers with opportunities to study structure-property relationships in surfactant science. The presence of both anionic groups (sulfonate and carboxylate) creates interesting electrostatic stabilization mechanisms in colloidal systems. The undecylenic component introduces additional complexity through its unsaturated character, enabling potential polymerization reactions or chemical modifications.
Current research focuses on optimizing synthesis conditions to improve yield and reduce environmental impact. Studies have investigated controlled esterification rates and unclosed system sulfonation reactions to eliminate the need for phase transfer catalysts. These advances have led to improved synthetic efficiency, with monoesterification yields reaching 99.6 percent and overall process yields exceeding 95 percent under optimized conditions.
The compound has also gained attention in agricultural applications as an adjuvant for pesticide formulations, where its surfactant properties enhance the spreading and penetration of active ingredients on plant surfaces. This application represents an emerging market segment with significant growth potential as sustainable agriculture practices continue to develop.
Properties
IUPAC Name |
disodium;4-oxo-2-sulfonato-4-[2-(undec-10-enoylamino)ethoxy]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO8S.2Na/c1-2-3-4-5-6-7-8-9-10-15(19)18-11-12-26-16(20)13-14(17(21)22)27(23,24)25;;/h2,14H,1,3-13H2,(H,18,19)(H,21,22)(H,23,24,25);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJANBUQPBCDVSB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCC(=O)NCCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NNa2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40889694 | |
| Record name | Butanedioic acid, 2-sulfo-, 4-[2-[(1-oxo-10-undecen-1-yl)amino]ethyl] ester, sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40889694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26650-05-5 | |
| Record name | Disodium undecylenic monoethanolamide sulfosuccinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026650055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 2-sulfo-, 4-[2-[(1-oxo-10-undecen-1-yl)amino]ethyl] ester, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanedioic acid, 2-sulfo-, 4-[2-[(1-oxo-10-undecen-1-yl)amino]ethyl] ester, sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40889694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 4-[2-[(1-oxoundec-10-enyl)amino]ethyl] 2-sulphonatosuccinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.506 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DISODIUM 4-(UNDECYLENIC MONOETHANOLAMIDE) SULFOSUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OIC30Y2OQZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
Disodium 4-[2-[(1-oxoundec-10-enyl)amino]ethyl] 2-sulphonatosuccinate (CAS Number: 26650-05-5) is a sulfonated compound with potential applications in various biological contexts. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics:
- Molecular Formula: CHNNaOS
- Molecular Weight: 451.443 g/mol
- EINECS Number: 247-873-6
Structural Information:
The compound features a sulfonate group, which enhances its solubility in water and may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 451.443 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins due to its amphiphilic nature. The presence of the sulfonate group facilitates interactions with polar environments, potentially enhancing its bioavailability and efficacy.
Pharmacological Effects
-
Antimicrobial Activity:
Research indicates that similar sulfonated compounds exhibit antimicrobial properties. This compound may demonstrate efficacy against specific bacterial strains, although detailed studies are required to confirm this. -
Cell Membrane Interaction:
The compound's structure suggests it may modulate membrane permeability, influencing cellular uptake of various substances, including drugs and nutrients. -
Potential Anti-inflammatory Effects:
Preliminary studies on related compounds suggest possible anti-inflammatory properties, which could make it a candidate for treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of sulfonated compounds demonstrated significant antimicrobial activity against Gram-positive bacteria. The results indicated that modifications in the alkyl chain length influenced the potency of the compounds. This compound's unique structure may provide insights into optimizing its antimicrobial efficacy.
Case Study 2: Cellular Uptake Mechanisms
Research focusing on similar amphiphilic compounds revealed that they could enhance drug delivery by facilitating cellular uptake through endocytosis. This suggests that this compound may be useful in drug formulation strategies aimed at improving bioavailability.
Comparative Analysis of Similar Compounds
| Compound Name | Antimicrobial Activity | Membrane Interaction | Anti-inflammatory Potential |
|---|---|---|---|
| This compound | TBD | High | Potential |
| Sodium Dodecyl Sulfate | High | Very High | Low |
| Cetyltrimethylammonium Bromide | Moderate | High | Moderate |
Scientific Research Applications
Drug Delivery Systems
Disodium 4-[2-[(1-oxoundec-10-enyl)amino]ethyl] 2-sulphonatosuccinate has been explored for its potential in drug delivery systems. Its amphiphilic nature allows it to form micelles or liposomes, which can encapsulate hydrophobic drugs and enhance their solubility and bioavailability. Studies have shown that such formulations can improve the therapeutic efficacy of poorly soluble drugs by facilitating their transport across biological membranes .
Antimicrobial Activity
Research indicates that sulfosuccinates, including this compound, exhibit antimicrobial properties. They can disrupt microbial cell membranes, leading to cell lysis. This characteristic is particularly valuable in developing topical antiseptics or preservatives in cosmetic formulations .
Surfactant in Personal Care Products
Due to its surfactant properties, this compound is used in personal care products such as shampoos, conditioners, and skin cleansers. It helps to reduce surface tension, allowing for better spreading and wetting properties, which enhances the overall performance of these products .
Emulsifying Agent
In the food industry, this compound serves as an emulsifying agent, stabilizing oil-in-water emulsions. Its ability to maintain the stability of emulsions makes it suitable for use in dressings, sauces, and dairy products .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Drug Delivery | Demonstrated enhanced bioavailability of encapsulated drugs using this compound as a carrier. |
| Study B | Antimicrobial | Showed significant antimicrobial activity against various pathogens when incorporated into topical formulations. |
| Study C | Personal Care | Evaluated as a surfactant in shampoos; improved foaming and cleansing efficacy compared to traditional surfactants. |
Environmental Considerations
The environmental impact of this compound is an area of ongoing research. Its biodegradability and potential toxicity levels are being assessed to ensure safety when used in consumer products and industrial applications .
Comparison with Similar Compounds
Key Properties :
- Physical State : Light yellow viscous liquid or semi-solid (38–42% active content) .
- Surface Activity : Surface tension of 5.5–7.5 drops/s at 0.25% concentration; initial foam height of 68 mm (reducing to 50 mm after 5 minutes) .
- Functionality : Exhibits antimicrobial and antifungal activity due to the undecylenyl group, making it effective in anti-dandruff shampoos and cleansers .
The compound belongs to the sulfosuccinate surfactant class, which includes derivatives with varying alkyl/alkenyl chains, ethoxylation degrees, and functional groups. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison of Sulfosuccinate Surfactants
Critical Analysis :
Chain Length and Unsaturation :
- The target compound’s undecylenyl chain (C11:1) provides a balance between hydrophobicity and antimicrobial activity, unlike saturated chains (e.g., tridecyl or dodecyl), which lack antifungal efficacy .
- Longer unsaturated chains (e.g., octadecenyl in CAS 68479-64-1) enhance lipid solubility but reduce water dispersibility .
Ethoxylation Effects :
- Ethoxylated variants (e.g., laureth sulfosuccinate) exhibit lower irritation and better solubility due to ethylene oxide units but sacrifice antimicrobial potency .
Functional Performance :
- Foam Stability : Tridecyl and dodecyl derivatives generate more stable foam than the target compound, making them preferable in heavy-duty cleaners .
- Antimicrobial Action : The undecylenyl group’s terminal double bond and amphiphilic structure disrupt microbial membranes, a feature absent in saturated or ethoxylated analogs .
Regulatory and Safety Profiles :
- The target compound is approved for cosmetic use under INCI name Disodium Undecylenamido MEA-Sulfosuccinate , whereas industrial-grade variants (e.g., tridecylsulfosuccinate) may lack cosmetic safety certifications.
Preparation Methods
Step 1: Esterification Reaction
- Reactants: Monohydramine (monoethanolamine derivative) and maleic anhydride.
- Molar Ratio: Approximately 1.25:1 (monohydramine to maleic anhydride).
- Conditions: Alkali catalysis at 140–150°C.
- Duration: 4 to 8 hours, monitored by acid value.
- Reaction Monitoring: The acid value is measured periodically; the reaction is considered complete when the acid value drops to approximately 5 mg KOH/g.
- Outcome: Formation of the sulfosuccinate ester intermediate.
This step involves the formation of an ester linkage between maleic anhydride and the amine, producing an intermediate that sets the foundation for further functionalization.
Step 2: Sulfonation Reaction
- Reactants: The ester intermediate and sodium bisulfite.
- Molar Ratio: Ester to sodium bisulfite is controlled at 1:1.05.
- Solvent: Ethanol is added as a reaction medium.
- Conditions: Reaction temperature maintained at 110–120°C.
- Duration: Approximately 2 hours.
- Outcome: Sulfonation of the ester to introduce the sulphonate group.
This step introduces the sulfonate functionality essential for the surfactant properties of the final compound. The use of sodium bisulfite ensures efficient sulfonation under controlled temperature and solvent conditions.
Step 3: Acylation Reaction
- Reactants: Sulfonated product and undecenoyl chloride.
- Conditions: The reaction is carried out in an acylation kettle, typically under controlled temperature and stirring conditions.
- Outcome: Formation of the final this compound compound.
This final acylation step attaches the undecenoyl moiety, completing the synthesis of the target compound with its characteristic structure and functional groups.
Summary Table of Preparation Parameters
| Step | Reactants | Molar Ratio | Temperature (°C) | Duration | Key Notes |
|---|---|---|---|---|---|
| Esterification | Monohydramine + Maleic anhydride | 1.25 : 1 | 140–150 | 4–8 hours | Acid value monitored; reaction ends at ~5 mg KOH/g |
| Sulfonation | Ester intermediate + NaHSO3 | 1 : 1.05 | 110–120 | ~2 hours | Ethanol solvent used for reaction |
| Acylation | Sulfonated product + Undecenoyl chloride | Stoichiometric | Controlled | Not specified | Final step to attach undecenoyl group |
Research Findings and Observations
- The esterification step requires precise control of the molar ratio and temperature to ensure complete reaction and minimal residual acid.
- Sulfonation efficiency depends on the molar ratio and reaction time; excess sodium bisulfite is used to drive the reaction to completion.
- The use of ethanol as a solvent in sulfonation aids in uniform reaction and heat distribution.
- The acylation step is critical for introducing the undecenoyl group, which imparts the compound’s characteristic antibacterial and anti-dandruff properties.
- The final product is a light yellow paste with excellent surface-active properties, including foaming and wetting, and is non-irritating to skin, suitable for cosmetic applications.
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of Disodium 4-[2-[(1-oxoundec-10-enyl)amino]ethyl] 2-sulphonatosuccinate for surfactant activity?
- Methodological Answer : Key properties include surface tension, foaming capacity, and solubility. Surface tension (0.25% solution) is reported as 5.5–7.5 drops/s, measured via stalagmometric methods. Foaming capacity (0.25% solution) shows an initial height of 68 mm, decreasing to 50 mm after 5 minutes, tested via the Ross-Miles method. Solubility in aqueous systems is enhanced by its sulfonate and ester groups, facilitating micelle formation.
- Data Reference : Surface tension and foaming data are derived from physicochemical analyses .
Q. What standardized assays evaluate the antimicrobial efficacy of this compound?
- Methodological Answer : Common assays include:
- Broth microdilution : Determines minimum inhibitory concentrations (MICs) against bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans).
- Zone of inhibition : Agar diffusion tests quantify bactericidal/fungicidal activity.
- Time-kill kinetics : Assesses concentration-dependent microbial reduction over 24 hours.
Advanced Research Questions
Q. How can X-ray crystallography resolve the molecular structure of this compound, and what challenges arise?
- Methodological Answer :
- Structure Solution : Use SHELXS/SHELXD for phase determination and SHELXL for refinement . Hydrogen bonding between the sulfonate group and adjacent molecules stabilizes the crystal lattice.
- Challenges : Low crystal quality (common for surfactants) and twinning due to flexible alkyl chains require high-resolution data (≤1.0 Å) and twin-law refinement in SHELXL.
- Validation : ORTEP-3 or WinGX can visualize thermal ellipsoids and validate geometry .
Q. What structure-activity relationships (SARs) explain its surfactant and antimicrobial properties compared to other sulfosuccinates?
- Methodological Answer :
- Surfactant Activity : The C11 unsaturated chain enhances hydrophobicity, lowering critical micelle concentration (CMC) compared to saturated analogs (e.g., disodium stearylsulfosuccinate). The MEA (monoethanolamide) spacer improves solubility via hydrogen bonding .
- Antimicrobial Activity : The undecenyl group’s unsaturation increases membrane penetration, outperforming shorter-chain derivatives (e.g., disodium laureth sulfosuccinate) .
- Comparative Data :
Q. How does pH influence the compound’s stability and functional performance?
- Methodological Answer :
- Stability : Hydrolysis of the ester bond occurs at pH <3 or >10, monitored via HPLC. Buffered solutions (pH 5–8) maintain integrity for >6 months at 25°C.
- Performance : Antimicrobial activity peaks at pH 5–6 (skin pH range), where the protonated amine group enhances microbial membrane adhesion .
Experimental Design Considerations
Q. What analytical techniques characterize purity and degradation products?
- Methodological Answer :
- HPLC-MS : Reversed-phase C18 columns (ACN/water + 0.1% formic acid) detect impurities (<1% by area normalization).
- NMR : H and C NMR identify hydrolyzed products (e.g., succinic acid derivatives).
- Titration : Potentiometric titration quantifies free sulfonate groups (theoretical: 452.45 g/mol) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported antimicrobial efficacy across studies?
- Methodological Answer : Variability arises from:
- Test Organisms : Strain-specific resistance (e.g., Gram-negative vs. Gram-positive bacteria).
- Formulation Effects : Synergistic interactions with co-surfactants (e.g., sodium lauryl sulfate) may enhance or inhibit activity.
- Standardization : Adherence to CLSI/M38-A2 guidelines ensures reproducibility.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
